3-(Benzo[d]oxazol-2-yl)-2-methylaniline
Description
Evolution of Benzoxazole (B165842) as a Privileged Chemical Scaffold in Contemporary Organic Synthesis
The benzoxazole motif, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is recognized as a "privileged scaffold" in drug discovery and synthetic chemistry. researchgate.net This designation is attributed to its ability to bind to multiple biological targets with high affinity, making it a versatile building block for developing new therapeutic agents. nih.gov The planar, bicyclic structure of benzoxazole is present in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov
The evolution of benzoxazole in organic synthesis has been marked by the continuous development of novel and efficient synthetic methodologies. researchgate.net Traditional methods often involve the condensation of o-aminophenols with carboxylic acids or their derivatives. nih.gov Contemporary approaches have expanded to include greener synthetic routes, multicomponent reactions, and the use of advanced catalysts to improve yields and functional group tolerance, solidifying the scaffold's importance in modern chemical research. researchgate.net
The Unique Role of Anilino-Substitution in Benzoxazole Architectures for Enhanced Reactivity and Structural Diversity
The introduction of substituents onto the benzoxazole core is a key strategy for modulating its physicochemical properties and biological activity. The anilino group (a substituted or unsubstituted aminophenyl group) is a particularly significant substituent. When attached at the 2-position of the benzoxazole ring, the anilino moiety can significantly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions.
The nitrogen atom of the aniline (B41778) group can act as a hydrogen bond donor, while the phenyl ring can engage in π-π stacking interactions, both of which are crucial for molecular recognition at biological targets. For instance, 2-(4-aminophenyl)benzothiazoles, which are structurally similar to their benzoxazole counterparts, have been evaluated for their potent antitumor activities. medchemexpress.com The substitution pattern on the aniline ring further allows for fine-tuning of properties like solubility and lipophilicity, thereby expanding the structural diversity and potential applications of the resulting benzoxazole derivatives.
Scope and Research Focus on 3-(Benzo[d]oxazol-2-yl)-2-methylaniline as a Model System
This article focuses on this compound as a specific example within the broader class of anilino-substituted benzoxazoles. Its structure combines the core benzoxazole scaffold with a 2-methylaniline group. This particular arrangement, with the methyl group ortho to the amino group on the aniline ring, introduces steric and electronic factors that can influence its chemical behavior.
While extensive research on this specific molecule is not widely published, its chemical properties can be predicted and understood based on its constituent parts. It serves as an excellent model system for studying the interplay between the electron-withdrawing nature of the benzoxazole ring and the electron-donating amino group, as well as the steric influence of the ortho-methyl group. The known physicochemical properties of this compound are summarized in the tables below.
Table 1: General Information for this compound
| Property | Value |
|---|---|
| CAS Number | 313549-87-0 |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| SMILES | CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3O2 |
Data sourced from ChemScene. chemscene.com
Table 2: Computed Chemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 52.05 Ų |
| LogP | 3.38542 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Data sourced from ChemScene. chemscene.com
Overview of Methodological Approaches in Chemical Research on Aromatic Heterocycles
The study of aromatic heterocycles like benzoxazoles employs a wide range of established and innovative methodological approaches. The synthesis of these compounds is a central theme, with strategies broadly categorized into ring construction and modification of existing rings. oxfordsciencetrove.com
Ring construction methods are the most common for creating the benzoxazole core, typically involving condensation reactions between two components that form the final heterocyclic system. nih.govethernet.edu.et Modern synthetic organic chemistry has introduced various catalysts and reaction conditions to make these processes more efficient and environmentally friendly. nih.govmdpi.com
Once synthesized, the characterization of these molecules is paramount. A suite of spectroscopic techniques is used to confirm their structure and purity. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework, including the number and connectivity of hydrogen and carbon atoms. researchgate.net
Infrared (IR) Spectroscopy: IR is used to identify the presence of specific functional groups within the molecule, such as N-H (amine), C=N (imine in the oxazole ring), and C-O (ether) bonds. researchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nanobioletters.com
These synthetic and analytical methods are fundamental to the exploration of aromatic heterocycles, enabling the creation and confirmation of novel structures like this compound for further study and potential application. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXHSJUELTXXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 3 Benzo D Oxazol 2 Yl 2 Methylaniline and Its Functionalized Analogues
Classical and Contemporary Approaches to the Benzoxazole (B165842) Core Elucidation
The formation of the benzoxazole core is a cornerstone of synthesizing a wide array of functionalized molecules, including 3-(Benzo[d]oxazol-2-yl)-2-methylaniline. Several key synthetic strategies have been developed and refined over the years.
Condensation Reactions Involving ortho-Aminophenols and Carboxylic Acid Derivatives
One of the most fundamental and widely employed methods for constructing the benzoxazole ring is the condensation reaction between an ortho-aminophenol and a carboxylic acid derivative. This reaction typically proceeds under thermal conditions or in the presence of a dehydrating agent. The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzoxazole.
| Reactant A | Reactant B | Conditions | Product |
| ortho-Aminophenol | Carboxylic Acid | High Temperature / Dehydrating Agent | 2-Substituted Benzoxazole |
| ortho-Aminophenol | Acid Chloride | Base | 2-Substituted Benzoxazole |
| ortho-Aminophenol | Ester | Catalyst (e.g., acid) | 2-Substituted Benzoxazole |
This method's versatility lies in the wide availability of substituted ortho-aminophenols and carboxylic acid derivatives, allowing for the synthesis of a diverse library of benzoxazole compounds.
Cyclization Strategies Utilizing Aldehydes or Nitriles as Carbon Sources
Alternative approaches to the benzoxazole core involve the use of aldehydes or nitriles as the source for the C2 carbon of the heterocycle. When reacting with ortho-aminophenols, aldehydes can undergo a cyclization-oxidation sequence to form the benzoxazole ring. Similarly, nitriles can react with ortho-aminophenols, often in the presence of a catalyst, to afford 2-substituted benzoxazoles. These methods provide a valuable alternative to the carboxylic acid-based routes, particularly when the corresponding aldehydes or nitriles are more readily accessible.
Transition Metal-Catalyzed Cyclization Pathways (e.g., Copper-Mediated Reactions)
Modern synthetic organic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic systems. Copper-catalyzed methodologies have proven particularly effective for the synthesis of benzoxazoles. These reactions often involve the coupling of an ortho-aminophenol with a suitable partner, such as a 2-halobenzoic acid or a related derivative. The copper catalyst facilitates the key C-N and C-O bond formations required for the cyclization process. These methods often proceed under milder conditions and can tolerate a broader range of functional groups compared to classical thermal condensations.
Oxidative Cyclization Methodologies
Oxidative cyclization represents another important strategy for benzoxazole synthesis. In this approach, a precursor molecule, typically containing both the phenol (B47542) and aniline (B41778) functionalities in a latent form, undergoes an oxidation-induced cyclization. For instance, the reaction of an ortho-aminophenol with a methyl-bearing compound can lead to the formation of the benzoxazole ring through an oxidative C-H activation and subsequent C-O and C-N bond formation. These methods are attractive due to their atom economy and the ability to utilize readily available starting materials.
Targeted Synthesis of this compound: Precursor Design and Reaction Optimization
The specific synthesis of this compound requires a strategic approach to either pre-functionalize the starting materials or introduce the 2-methylaniline moiety at a later stage.
Strategic Introduction of the Aniline Moiety into the Benzoxazole Scaffold
A key challenge in the synthesis of the target molecule is the regioselective introduction of the 2-methylaniline group at the 3-position of a pre-formed benzoxazole ring. This can be a complex transformation due to the inherent reactivity of the benzoxazole system.
A more direct and common approach involves the use of appropriately substituted precursors. The synthesis would logically start with an ortho-aminophenol and a carboxylic acid derivative that already contains the 2-methylaniline fragment. For instance, the condensation of an ortho-aminophenol with 2-methyl-3-nitrobenzoic acid, followed by the reduction of the nitro group, would be a plausible route.
| Precursor 1 | Precursor 2 | Key Transformation | Product |
| ortho-Aminophenol | 2-Methyl-3-nitrobenzoic acid | Condensation, then Nitro Reduction | This compound |
| 2-Amino-3-methylbenzonitrile | ortho-Aminophenol | Cyclization | This compound |
The optimization of reaction conditions, such as temperature, solvent, and catalyst (if applicable), is crucial to ensure high yields and purity of the final product. The choice of the specific synthetic route will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Multi-Step Synthesis Protocols and Yield Optimization
The synthesis of 2-arylbenzoxazoles, such as this compound, is typically achieved through multi-step protocols. The most prevalent method involves the condensation of a 2-aminophenol (B121084) with a substituted benzoic acid, aldehyde, or a related derivative, followed by cyclodehydration. For the target molecule, this would conceptually involve the reaction between 2-aminophenol and a derivative of 3-amino-2-methylbenzoic acid.
Optimization of these protocols is critical for achieving high yields and purity, particularly for applications in medicinal chemistry and materials science. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. A variety of catalysts have been explored to facilitate the crucial cyclization step, ranging from traditional Brønsted and Lewis acids to transition metal complexes and ionic liquids. acs.orgrsc.org For instance, one-pot syntheses promoted by triphenylbismuth (B1683265) dichloride have been shown to effectively produce 2-arylbenzoxazoles from 2-aminophenols and thioamides under mild conditions, with yields ranging from 79% to 99%. beilstein-journals.org Another approach utilizes a zinc-methanesulfonic acid (MsOH) mediated intramolecular reductive cyclization of ortho-nitro phenols, providing an attractive, chromatography-free route to 2-aryl benzoxazoles on a multi-gram scale. researchgate.net
Continuous flow technology has also emerged as a powerful tool for optimization, allowing for precise control over reaction parameters and minimizing the formation of byproducts by reducing the residence time of unstable intermediates. nih.gov The development of multi-step flow processes enables the synthesis of highly functionalized benzoxazoles with high yield and quality. nih.govbeilstein-journals.org
The following table summarizes various catalytic systems that have been optimized for the synthesis of 2-aryl benzoxazole derivatives, demonstrating the impact of different conditions on reaction efficiency.
Table 1: Optimization of Catalytic Systems for 2-Aryl Benzoxazole Synthesis
| Catalyst System | Substrates | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid (BAIL) gel | 2-Aminophenol, Benzaldehyde (B42025) | Solvent-free | 130 °C, 5 h | 98 | acs.org |
| Triphenylbismuth dichloride | 2-Aminophenol, Thioamides | 1,2-Dichloroethane | 60 °C, 18 h | 79-99 | beilstein-journals.org |
| Zinc / MsOH | 3-Hydroxy-4-nitrobenzoic acid derivative | Not specified | Mild conditions | Not specified | researchgate.net |
| CuI / K₂CO₃ / DMEDA | 1-Bromo-2-iodobenzene, Aldoxime | o-Xylene | 140 °C, 16 h | Moderate | researchgate.net |
| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic aldehyde | Acetonitrile | 60 °C, 15-25 min | 83-93 | rsc.org |
| Imidazolium chloride | 2-Aminophenol, DMF derivatives | None (initially) | 160 °C, 8 h | 60 | mdpi.com |
Green Chemistry Principles in Synthetic Route Development
In recent years, the development of synthetic routes for benzoxazole derivatives has been increasingly guided by the principles of green chemistry. This involves a shift towards methodologies that reduce waste, avoid hazardous substances, and improve energy efficiency.
Solvent-Free and Aqueous Medium Conditions
A primary focus of green synthesis is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing waste and simplifying product purification. nih.gov For the synthesis of benzoxazoles, solvent-free conditions have been successfully implemented using various energy inputs like conventional heating, microwave irradiation, or sonication. acs.orgnih.gov For example, the reaction of 2-aminophenol and benzaldehyde can be conducted without a solvent at 130°C using a recyclable Brønsted acidic ionic liquid gel, achieving excellent yields. nih.gov Another green approach involves sonication of the reactants at 70°C for just 30 minutes, also under solvent-free conditions, using a magnetic nanoparticle-supported catalyst. nih.govnih.gov
When a solvent is necessary, water is the ideal choice due to its non-toxic, non-flammable, and abundant nature. The use of aqueous media for benzoxazole synthesis has been demonstrated, with catalysts like samarium triflate enabling the condensation of o-aminophenols and aldehydes under mild conditions. organic-chemistry.org
Table 2: Comparison of Green vs. Traditional Synthesis Conditions for Benzoxazoles
| Method | Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Green | LAIL@MNP | Solvent-free | Sonication, 70 °C | 30 min | up to 90 | nih.gov |
| Green | BAIL gel | Solvent-free | Heating, 130 °C | 5 h | 85-98 | nih.gov |
| Green | Samarium triflate | Water | Mild conditions | Not specified | Not specified | organic-chemistry.org |
| Traditional | CuI / Ligand | o-Xylene | Heating, 140 °C | 16 h | Moderate | researchgate.net |
Catalyst-Free or Organocatalytic Approaches
To further enhance the environmental profile of synthetic routes, efforts have been made to replace heavy-metal catalysts with more benign alternatives or to eliminate the need for a catalyst altogether. Catalyst-free synthesis of 2-aryl benzoxazoles has been achieved, often promoted by microwave irradiation, which provides efficient and rapid heating. acs.org
Organocatalysis, which utilizes small organic molecules as catalysts, represents another green alternative. N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines, formed from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles under mild conditions with a broad tolerance for different functional groups. organic-chemistry.org Similarly, Brønsted acidic ionic liquids (BAILs) have proven to be highly efficient, recyclable catalysts for benzoxazole synthesis under solvent-free conditions. acs.orgrsc.org These organocatalytic methods avoid the toxicity and disposal issues associated with residual metal catalysts. acs.org
Table 3: Examples of Catalyst-Free and Organocatalytic Benzoxazole Synthesis
| Approach | Catalyst/Promoter | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Catalyst-Free | Microwave Irradiation / MnO₂ | 2-Aminophenol, Benzaldehyde | Mild conditions, convenient oxidant | acs.org |
| Organocatalytic | N-Heterocyclic Carbene (NHC) | 2-Aminophenol, Aromatic Aldehydes | Mild conditions, broad functional group tolerance | organic-chemistry.org |
| Organocatalytic | Brønsted Acidic Ionic Liquid (BAIL) | 2-Aminophenol, Aldehydes | Solvent-free, recyclable catalyst, high yields | rsc.org |
| Metal-Free | Imidazolium chloride | 2-Aminophenols, DMF derivatives | Economical, wide substrate scope | mdpi.com |
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, is an emerging green synthetic technique that often proceeds in the absence of bulk solvents. This method is highly atom-economical and energy-efficient. A notable example applicable to benzoxazole synthesis involves the use of a simple mortar and pestle. The reaction between 2-aminophenol and aromatic aldehydes, catalyzed by potassium ferrocyanide, can be completed in under two minutes at room temperature by grinding, affording excellent yields (87–96%). rsc.org This approach highlights the potential of mechanochemistry to dramatically reduce reaction times, energy consumption, and waste generation, making it a highly attractive strategy for the green synthesis of heterocyclic compounds. rsc.org
Derivatization Strategies at the Anilino and Benzoxazole Subunits
Modification of the core this compound structure is essential for tuning its physicochemical properties and for structure-activity relationship (SAR) studies in drug discovery. Derivatization can be targeted at either the anilino or the benzoxazole subunit.
Late-Stage Functionalization of the this compound Core
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex, pre-formed molecular scaffold. nih.gov This strategy is particularly powerful in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses. nih.govnih.gov Carbon-hydrogen (C–H) bond activation is a premier LSF strategy, enabling the direct conversion of C–H bonds into new C–C or C-heteroatom bonds. nitrkl.ac.in
For the this compound core, numerous C–H bonds on both the aniline and benzoxazole rings are potential sites for LSF. Transition metal catalysis, particularly with palladium and iron, has been instrumental in developing methods for the site-selective functionalization of such aromatic systems. nitrkl.ac.in For example, Pd-catalyzed ortho C–H alkenylation of 2-amidophenols, followed by tandem intramolecular annulation, provides a one-pot route to C4-alkenylated 2-aryl benzoxazoles. nitrkl.ac.in Similarly, iron(III) chloride can mediate para-selective C–H chlorination of 2-amidophenols to synthesize C5- and C7-chlorinated benzoxazoles. nitrkl.ac.in The aniline subunit can also be targeted; Rh(III)-catalyzed ortho-C–H carbonylation of aniline derivatives has been developed to construct benzoxazinones, showcasing a method to functionalize the C-H bond adjacent to the amino group. chemistryviews.org
Table 4: Examples of Late-Stage Functionalization on Benzoxazole and Aniline Cores
| Functionalization | Substrate Type | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| C4-Alkenylation | 2-Amidophenol | Palladium catalyst | One-pot, regioselective C-H activation | nitrkl.ac.in |
| C5-Chlorination | 2-Amidophenol | Iron(III) chloride | Para-selective C-H chlorination | nitrkl.ac.in |
| C5, C7-Dichlorination | 2-Amidophenol | Iron(III) chloride | Para-selective C-H chlorination | nitrkl.ac.in |
| ortho-Carbonylation | Aniline derivatives | Rh(III) catalyst | Direct C-H bond carbonylation | chemistryviews.org |
| para-C-H Arylation | Aniline derivatives | Bismuth(III) triflate / Brønsted acid | Chemo- and site-selective | rsc.org |
Regioselective Substitution and Coupling Reactions on the Phenyl Ring
The phenyl ring of the 2-methylaniline moiety in this compound is amenable to various regioselective substitution and coupling reactions. The inherent directing effects of the amino and methyl substituents, in concert with the bulky benzoxazolyl group, play a crucial role in determining the position of incoming electrophiles or coupling partners. The amino group is a potent activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. byjus.comwikipedia.org Consequently, electrophilic aromatic substitution reactions are anticipated to favor the positions ortho and para to the amino group.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the aniline ring. Reactions such as the Suzuki-Miyaura and Heck couplings can be employed to introduce aryl, vinyl, or other organic fragments. sigmaaldrich.comnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed ortho-C–H arylation of unprotected anilines has been achieved with high selectivity using specific cooperating ligands. nih.gov While direct C-H functionalization on the specific this compound is not extensively documented, methodologies developed for related aniline derivatives provide a strong basis for predicting and achieving regioselective modifications.
Below is a table summarizing potential regioselective reactions on the phenyl ring:
| Reaction Type | Reagents and Conditions | Expected Major Regioisomers |
| Halogenation | Copper halides in ionic liquids | 4-halo and 6-halo derivatives |
| Nitration | Nitric acid, Sulfuric acid | 4-nitro and 6-nitro derivatives |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-aryl and 6-aryl derivatives |
| Heck Coupling | Alkene, Pd catalyst, Base | 4-alkenyl and 6-alkenyl derivatives |
Transformations at the Methyl Group of the Aniline Moiety
The methyl group attached to the aniline ring offers another site for functionalization. Benzylic positions are known to be susceptible to radical-mediated reactions, allowing for the introduction of various functional groups.
One common transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photoirradiation. This reaction would convert the methyl group into a bromomethyl group, a versatile intermediate for subsequent nucleophilic substitution reactions.
Furthermore, the methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The choice of oxidant and reaction conditions can be tuned to achieve the desired oxidation state. It is important to consider the potential for oxidation of the aniline nitrogen, which may require protection prior to the methyl group transformation.
The following table outlines key transformations at the methyl group:
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) or light | Bromomethyl (-CH₂Br) |
| Benzylic Oxidation | Potassium permanganate (KMnO₄) or Chromic acid | Carboxylic acid (-COOH) |
Introduction of Diverse Chemical Tags and Linkers
The amino group of the aniline moiety serves as a prime handle for the attachment of various chemical tags and linkers, enabling the development of probes for biological studies or materials with specific properties.
Amide bond formation is a widely used strategy for conjugating carboxylic acid-containing molecules to the aniline nitrogen. A variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate this reaction, even with electron-deficient anilines. researchgate.netpearson.com This method allows for the introduction of a broad range of functionalities, including:
Affinity Tags: Biotin (B1667282) is a common affinity tag that can be introduced through its carboxylic acid derivatives. sigmaaldrich.comthermofisher.com The strong and specific interaction between biotin and avidin (B1170675) or streptavidin is widely exploited for purification and detection purposes.
Fluorescent Dyes: A variety of fluorescent dyes possessing a carboxylic acid handle can be coupled to the aniline to generate fluorescently labeled derivatives for imaging applications. researchgate.net
Linkers: Polyethylene glycol (PEG) linkers of varying lengths can be attached to enhance solubility, reduce immunogenicity, and modulate the pharmacokinetic properties of the molecule. broadpharm.combiochempeg.com These linkers typically have a terminal carboxylic acid for conjugation.
Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful and highly efficient method for bioconjugation. This requires the initial functionalization of the aniline with either an azide (B81097) or an alkyne group, which can then be selectively reacted with a complementary tagged molecule.
The table below provides examples of chemical tags and linkers that can be introduced:
| Tag/Linker Type | Attachment Chemistry | Example Reagent | Purpose |
| Affinity Tag | Amide Coupling | Biotin-NHS ester | Purification, Detection |
| Fluorescent Dye | Amide Coupling | Fluorescein isothiocyanate (FITC) | Imaging, Probing |
| Linker | Amide Coupling | NHS-PEG-COOH | Improve solubility, Pharmacokinetics |
| Bioorthogonal Handle | Amide Coupling | Azidoacetic acid | Click Chemistry |
Advanced Spectroscopic and Structural Characterization of 3 Benzo D Oxazol 2 Yl 2 Methylaniline and Its Derivatives
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. These frequencies are characteristic of the bond type, its strength, and the masses of the atoms involved.
The IR and Raman spectra of 3-(Benzo[d]oxazol-2-yl)-2-methylaniline would be dominated by the characteristic vibrations of its constituent parts.
The benzoxazole (B165842) moiety is expected to show several key vibrational bands. The C=N stretching vibration typically appears in the region of 1670-1560 cm⁻¹. esisresearch.org The C-O-C stretching vibrations of the oxazole (B20620) ring are also characteristic, with an asymmetric stretch around 1250-1140 cm⁻¹ and a symmetric stretch near 1080-1060 cm⁻¹. esisresearch.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending modes give rise to strong bands in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern.
The aniline (B41778) moiety also has distinct vibrational signatures. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3500-3300 cm⁻¹ region. The N-H scissoring (bending) vibration is found around 1650-1580 cm⁻¹. The C-N stretching vibration is expected in the 1330-1260 cm⁻¹ range. esisresearch.org The aromatic ring vibrations will overlap with those of the benzoxazole ring system.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (NH₂) | 3500 - 3300 |
| Aromatic C-H Stretch | Benzoxazole, Aniline | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl (CH₃) | 3000 - 2850 |
| C=N Stretch | Benzoxazole | 1670 - 1560 |
| N-H Bend (Scissoring) | Amine (NH₂) | 1650 - 1580 |
| Aromatic C=C Stretch | Benzoxazole, Aniline | 1600 - 1450 |
| C-N Stretch | Aniline | 1330 - 1260 |
| Asymmetric C-O-C Stretch | Benzoxazole | 1250 - 1140 |
| Symmetric C-O-C Stretch | Benzoxazole | 1080 - 1060 |
| Aromatic C-H Out-of-Plane Bend | Benzoxazole, Aniline | 900 - 700 |
The vibrational spectra can also provide information about the conformational isomers of a molecule. The relative orientation of the 2-methylaniline ring with respect to the benzoxazole ring can influence certain vibrational modes. Rotations around the single bond connecting these two ring systems can lead to different conformers, which may have slightly different vibrational frequencies.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, which has a molecular formula of C₁₄H₁₂N₂O, the theoretical exact mass can be calculated. This precise mass is then compared against the experimentally measured mass-to-charge ratio (m/z) obtained from an HRMS instrument.
The confirmation of the molecular formula is achieved when the measured mass is within a very narrow tolerance (typically < 5 ppm) of the calculated mass. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the analyte for HRMS analysis. In the case of novel benzoxazole derivatives, HRMS data is a critical component of structural elucidation, providing definitive evidence for the proposed structure and complementing data from other spectroscopic methods like NMR and IR spectroscopy acs.orgnih.gov.
Table 1: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Calculated Exact Mass | 224.09496 u |
Note: The calculated exact mass is based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O).
X-ray Crystallography for Solid-State Molecular Geometry and Packing
While a specific crystal structure for this compound is not publicly available, extensive X-ray diffraction studies on closely related structural analogues, such as 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole, provide profound insights into the likely solid-state conformation and packing of this class of compounds nih.goviucr.orgresearchgate.netnih.gov. Single-crystal X-ray crystallography reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry and its arrangement within a crystal lattice.
The conformation of 2-aryl-benzoxazole derivatives is largely defined by the torsion angle between the benzoxazole ring system and the attached phenyl ring. In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, two independent molecules (A and B) were found in the asymmetric unit, both exhibiting nearly planar conformations nih.goviucr.org.
The planarity is indicated by the small dihedral angles between the benzoxazole and the aminophenyl ring planes, which are 0.74 (8)° for molecule A and 0.67 (6)° for molecule B nih.goviucr.org. The key torsion angle N3—C2—C8—C9, which describes the rotation of the aminophenyl ring relative to the benzoxazole core, was determined to be -1.2 (2)° and 0.9 (2)° for molecules A and B, respectively iucr.org. Similarly, for 2-(4-aminophenyl)-1,3-benzoxazole, the dihedral angle between the two ring systems is 11.8 (1)° researchgate.netnih.gov. This preference for near-planarity suggests a significant degree of π-conjugation across the molecule. An intramolecular N—H⋯N hydrogen bond is also a key feature that stabilizes this syn-conformation nih.goviucr.org.
Table 2: Selected Torsion and Dihedral Angles in Analogous 2-(Aminophenyl)-1,3-benzoxazoles
| Compound | Molecule | Torsion Angle (N3—C2—C8—C9) | Dihedral Angle Between Rings | Reference |
|---|---|---|---|---|
| 2-(2-Aminophenyl)-1,3-benzoxazole | A | -1.2 (2)° | 0.74 (8)° | iucr.org |
| 2-(2-Aminophenyl)-1,3-benzoxazole | B | 0.9 (2)° | 0.67 (6)° | iucr.org |
The supramolecular architecture of 2-aminophenyl-benzoxazole derivatives in the solid state is governed by a combination of intermolecular forces. Hydrogen bonding and π-stacking are the predominant interactions that direct the crystal packing.
In the structure of 2-(2-aminophenyl)-1,3-benzoxazole, each of the two independent molecules features an intramolecular N—H⋯N hydrogen bond, which creates a stable six-membered ring (S(6) motif) nih.goviucr.org. Furthermore, intermolecular N—H⋯N hydrogen bonds link these molecules into zigzag chains that propagate along the acs.org crystallographic direction nih.goviucr.org. These chains are further organized into a three-dimensional network by weak aromatic π–π stacking interactions, with a minimum centroid–centroid distance of 3.6212 (9) Å nih.goviucr.org.
Similarly, for 2-(4-aminophenyl)-1,3-benzoxazole, molecules are linked by intermolecular N—H⋯N hydrogen bonds into one-dimensional chains, which are then connected into a two-dimensional network via π–π interactions with a centroid–centroid distance of 3.6560 (15) Å researchgate.netnih.gov. These consistent packing motifs highlight the importance of the amino group and the aromatic systems in directing the self-assembly of these molecules in the solid state.
Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a well-documented phenomenon in heterocyclic systems, including benzoxazoles. A particularly relevant form is the excited-state intramolecular proton transfer (ESIPT) that leads to keto-enol tautomerism, especially in benzoxazoles bearing a hydroxyl group ortho to the oxazole linkage, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO) acs.orgresearchgate.net.
In the ground state, HBO exists as the enol tautomer. Upon photoexcitation, an ultrafast proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzoxazole ring, forming an excited keto tautomer acs.org. This process is often solvent-dependent and is responsible for the characteristic large Stokes shift observed in the fluorescence spectra of such compounds acs.orgresearchgate.net.
Theoretical studies on other derivatives, like 2-mercaptobenzoxazole, have also explored the equilibrium between thione (keto) and thiol (enol) tautomers. These studies indicate that the thione form is generally more stable both in the gas phase and in solution, and that proton transfer can be facilitated by solvent molecules like water or methanol (B129727) researchgate.net. While this compound does not possess the requisite hydroxyl group for this specific type of keto-enol tautomerism, understanding these potential equilibria in related systems is crucial for interpreting their spectroscopic properties and reactivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions and photophysical behavior of conjugated molecules like benzoxazole derivatives. The benzoxazole ring system, when conjugated with an aryl group at the 2-position, typically exhibits interesting optical properties rsc.org.
2-Aryl-benzoxazole derivatives are known to be fluorescent compounds that absorb ultraviolet light and emit in the visible region of the spectrum, often with high fluorescence quantum yields researchgate.netspectrabase.com. The exact positions of the absorption (λ_abs) and emission (λ_em) maxima are sensitive to the electronic nature of substituents on the aryl ring and the polarity of the solvent.
For instance, studies on various 2-aryl-benzoxazoles show absorption maxima typically in the range of 300–350 nm, with emission maxima appearing in the blue-to-green region (400–500 nm) spectrabase.com. A database entry for 2-(p-aminophenyl)benzoxazole, a close analogue, shows an absorption maximum around 330-340 nm nih.gov. The presence of an electron-donating amino group, as in this compound, is expected to cause a bathochromic (red) shift in both absorption and emission spectra compared to an unsubstituted phenyl ring, due to an intramolecular charge transfer (ICT) character in the excited state. The photophysical properties can be significantly altered by moving a substituent from the para to the meta position, which can affect the degree of electronic communication and the nature of the deactivation pathway from the excited state.
Table 3: General Photophysical Properties of 2-Aryl-Benzoxazole Derivatives
| Compound Class | Typical λ_abs Range (nm) | Typical λ_em Range (nm) | Key Features |
|---|---|---|---|
| 2-Aryl-benzoxazoles | 290 - 350 | 360 - 450 | Fluorescent, sensitive to substituents. |
| 2-(Aminophenyl)-benzoxazoles | 330 - 360 | 400 - 500 | Potential for intramolecular charge transfer (ICT). |
Mechanistic Studies on Reactivity and Transformation Pathways of 3 Benzo D Oxazol 2 Yl 2 Methylaniline
Reaction Mechanisms in Benzoxazole (B165842) Ring Formation
The formation of the benzoxazole ring is a cornerstone of the synthesis of 3-(Benzo[d]oxazol-2-yl)-2-methylaniline. This process can proceed through several mechanistic routes, each influenced by the choice of reactants, catalysts, and reaction conditions.
Nucleophilic Cyclization Pathways
A primary route to the benzoxazole core involves the intramolecular nucleophilic cyclization of an o-aminophenol derivative. In the context of this compound, this would typically involve the reaction of 2-amino-6-methylphenol (B101103) with a suitable benzoic acid derivative. The mechanism commences with the formation of an amide linkage between the amino group of the phenol (B47542) and the carboxylic acid. Subsequent intramolecular attack by the hydroxyl group onto the carbonyl carbon of the amide, followed by dehydration, yields the benzoxazole ring. This pathway is often facilitated by high temperatures or the use of dehydrating agents to drive the equilibrium towards the cyclized product.
Role of Lewis and Brønsted Acids in Catalytic Cycles
Both Lewis and Brønsted acids play a significant role in catalyzing the formation of the benzoxazole ring. nih.govd-nb.info Brønsted acids, such as p-toluenesulfonic acid (TsOH), can protonate the carbonyl oxygen of the amide intermediate, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenolic hydroxyl group. d-nb.infonih.gov This acid catalysis facilitates the cyclization and subsequent dehydration steps. d-nb.infonih.gov
Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can also activate the carbonyl group by coordinating to the oxygen atom, thereby enhancing its electrophilicity. orientjchem.orgnih.gov In some synthetic protocols, a combination of a Brønsted acid and a Lewis acid, like copper iodide (CuI), has been shown to be effective. nih.gov The Lewis acid can coordinate with the nitrogen atom of an intermediate imine, facilitating the cyclization process. nih.gov
Table 1: Catalysts in Benzoxazole Formation
| Catalyst Type | Example | Role in Reaction |
|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Protonates carbonyl oxygen, increasing electrophilicity. d-nb.infonih.gov |
| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Coordinates to carbonyl oxygen, enhancing electrophilicity. orientjchem.orgnih.gov |
Oxidative Annulation Mechanisms
Oxidative annulation provides an alternative pathway to benzoxazoles, often from more readily available starting materials. This approach can involve the reaction of an o-aminophenol with an aldehyde. The initial step is the formation of a Schiff base (imine) intermediate. Subsequent oxidative cyclization, promoted by an oxidizing agent, leads to the formation of the benzoxazole ring. This method avoids the need for pre-functionalized carboxylic acid derivatives and can proceed under milder conditions. The specific oxidant and reaction conditions are critical in determining the efficiency and selectivity of the reaction.
Radical Processes in Benzoxazole Functionalization
Radical-mediated reactions offer a distinct approach to benzoxazole synthesis and functionalization. These processes can involve the generation of radical intermediates that undergo cyclization to form the benzoxazole core. For instance, a radical can be generated on the nitrogen or oxygen of an appropriately substituted aniline (B41778) or phenol derivative, which then attacks an adjacent unsaturated moiety to initiate cyclization. While less common for the initial ring formation, radical processes are particularly relevant for the subsequent functionalization of the pre-formed benzoxazole ring system, allowing for the introduction of various substituents.
Reactivity of the Aniline Nitrogen and ortho-Methyl Group
The aniline nitrogen and the ortho-methyl group in this compound are key sites for further chemical transformations, enabling the synthesis of a diverse range of derivatives.
Amine Reactivity (e.g., Alkylation, Acylation, Arylation)
The lone pair of electrons on the aniline nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.
Alkylation: The aniline nitrogen can be alkylated using alkyl halides or other alkylating agents. nih.govacs.org This reaction typically proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile. The presence of the ortho-methyl group can introduce steric hindrance, potentially affecting the rate of alkylation compared to an un-substituted aniline. nih.gov The reaction conditions, such as the choice of base and solvent, can be optimized to favor mono- or di-alkylation. psu.edu
Acylation: Acylation of the aniline nitrogen is readily achieved using acyl chlorides or anhydrides to form the corresponding amides. orientjchem.org This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct. ncert.nic.in The resulting amide group significantly alters the electronic properties of the aromatic ring, making it less activated towards electrophilic substitution.
Arylation: The aniline nitrogen can also undergo arylation, most commonly through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govnih.gov This reaction allows for the formation of a new carbon-nitrogen bond between the aniline and an aryl halide or triflate, providing access to N-aryl derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in these transformations. nih.gov
Table 2: Representative Reactions of the Aniline Nitrogen
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Alkylation | Methyl iodide | Base (e.g., K₂CO₃) | N-methylated aniline |
| Acylation | Acetyl chloride | Pyridine | N-acetylated aniline (amide) |
The reactivity of the ortho-methyl group, while generally lower than the aniline nitrogen, can be exploited under specific conditions. Benzylic C-H bonds can be functionalized through radical halogenation or oxidation to introduce further substituents at this position.
Electrophilic Aromatic Substitution on the Aniline Phenyl Ring
The aniline phenyl ring in this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the amino group (-NH2) via resonance. The methyl group (-CH3) further enhances this activation through a positive inductive effect. Consequently, electrophilic attack is expected to be rapid and occur at the positions ortho and para to the amino group.
The directing effects of the substituents on the aniline ring can be summarized as follows:
Amino Group (-NH2): A strongly activating, ortho-, para- directing group.
Methyl Group (-CH3): A moderately activating, ortho-, para- directing group.
Benzoxazol-2-yl Group: This group is located at the meta position relative to the amino group and is generally considered to be electron-wielding, which would deactivate the positions ortho and para to it.
Considering the positions on the aniline ring, the C4 and C6 positions are ortho and para to the amino group, respectively, and are therefore the most likely sites for electrophilic attack. The C2 position is occupied by the methyl group, and the C3 position by the benzoxazole substituent. The C5 position is meta to the amino group and ortho to the benzoxazol-2-yl group.
Due to the strong activating and directing effect of the amino group, electrophiles are predicted to substitute preferentially at the C4 and C6 positions. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at the C6 position compared to the C4 position. Therefore, the C4 position is anticipated to be the major site of substitution.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| Br2/FeBr3 (Bromination) | 4-Bromo-3-(benzo[d]oxazol-2-yl)-2-methylaniline | The amino group strongly directs the incoming electrophile to the para position (C4). |
| HNO3/H2SO4 (Nitration) | 4-Nitro-3-(benzo[d]oxazol-2-yl)-2-methylaniline | The powerful directing effect of the amino group favors substitution at the C4 position. |
| SO3/H2SO4 (Sulfonation) | 4-Amino-2-(benzo[d]oxazol-2-yl)-3-methylbenzenesulfonic acid | Sulfonation is also directed to the position para to the strongly activating amino group. |
| R-Cl/AlCl3 (Friedel-Crafts Alkylation) | 4-Alkyl-3-(benzo[d]oxazol-2-yl)-2-methylaniline | The amino group directs the incoming alkyl group to the C4 position. |
It is important to note that under strongly acidic conditions, such as those used for nitration and sulfonation, the amino group can be protonated to form an anilinium ion (-NH3+). This ammonium (B1175870) group is a strongly deactivating, meta-directing group. This could potentially lead to the formation of meta-substituted products, although the presence of the activating methyl group complicates this prediction.
Transformations Involving the Methyl Group (e.g., Oxidation)
The methyl group attached to the aniline ring is susceptible to oxidation, although it is generally less reactive than a methyl group on a simple toluene (B28343) ring due to the presence of the deactivating benzoxazole substituent and the potential for competing reactions on the activated aniline ring.
Vigorous oxidation, for instance with potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the oxidation of the methyl group to a carboxylic acid. However, such harsh conditions could also lead to the degradation of the aniline and benzoxazole rings.
More selective oxidizing agents might be employed to achieve partial oxidation. For example, manganese dioxide (MnO2) is often used for the oxidation of benzylic alcohols to aldehydes, but its effectiveness on a methyl group would be limited. Controlled oxidation to the corresponding aldehyde or alcohol would be challenging and would likely require specialized reagents and reaction conditions.
Potential Oxidation Products of the Methyl Group:
| Oxidizing Agent | Predicted Product |
| KMnO4, heat | 2-Amino-3-(benzo[d]oxazol-2-yl)benzoic acid |
| Milder, selective oxidants | 2-Amino-3-(benzo[d]oxazol-2-yl)benzaldehyde or (2-Amino-3-(benzo[d]oxazol-2-yl)phenyl)methanol |
Smiles Rearrangement and Other Rearrangement Reactions in Benzoxazole Systems
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In a typical Smiles rearrangement, a nucleophilic group displaces a leaving group on an aromatic ring to which it is attached via a connecting chain. wikipedia.org For a Smiles rearrangement to occur in a system related to this compound, a derivative would be required where a nucleophilic center is tethered to the benzoxazole or aniline ring, and the ring itself is activated towards nucleophilic attack by electron-withdrawing groups.
The parent molecule, this compound, is not primed for a classical Smiles rearrangement as it lacks the necessary structural features. However, if the aniline nitrogen were part of a linking chain to an activated aromatic ring, a Smiles rearrangement could be envisioned. For instance, if the amino group were derivatized with a 2,4-dinitrophenyl group, a Smiles rearrangement could potentially occur.
Rearrangement reactions involving the benzoxazole ring itself are also a possibility under certain conditions. For example, acid-catalyzed rearrangements could lead to ring-opening and re-cyclization to form other heterocyclic systems, although specific examples involving this particular substitution pattern are not documented.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Without specific experimental data, any discussion of the kinetic and thermodynamic aspects of reactions involving this compound must remain qualitative and predictive.
Kinetics: The rates of electrophilic aromatic substitution on the aniline ring are expected to be high due to the strong activation by the amino and methyl groups. The reaction rates would be significantly faster than those for benzene (B151609) or toluene. The relative rates of substitution at different positions would be governed by the activation energies of the transition states leading to the corresponding sigma complexes. The transition state leading to substitution at the C4 position is expected to have the lowest activation energy due to the powerful stabilizing effect of the para-amino group.
Thermodynamics: The electrophilic aromatic substitution reactions on the aniline ring are generally exothermic and lead to thermodynamically stable products. The formation of the substituted aromatic system, with its preserved resonance stabilization, is a strong driving force for these reactions.
In the case of the oxidation of the methyl group, the conversion to a carboxylic acid is a thermodynamically favorable process. However, the kinetic barrier for this reaction might be high, requiring forcing conditions.
For potential rearrangement reactions, the thermodynamic stability of the starting material versus the rearranged product would determine the position of the equilibrium. The high stability of the benzoxazole and aniline aromatic systems suggests that any rearrangement would need a significant thermodynamic driving force to proceed.
Theoretical and Computational Investigations on 3 Benzo D Oxazol 2 Yl 2 Methylaniline
Reactivity Descriptors from DFT: Fukui Functions, Electrophilicity, and Nucleophilicity
Density Functional Theory (DFT) is a powerful computational tool for elucidating the electronic structure and reactivity of molecules. Global and local reactivity descriptors derived from DFT calculations, such as Fukui functions, electrophilicity, and nucleophilicity, offer a quantitative measure of the molecule's chemical behavior. researchgate.netbeun.edu.tr
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. researchgate.netrsc.org It is calculated from the electron density and helps in identifying the most reactive sites. For 3-(Benzo[d]oxazol-2-yl)-2-methylaniline, the Fukui functions would likely indicate that the nitrogen atom of the aniline (B41778) group is a primary site for electrophilic attack due to its lone pair of electrons. Conversely, electrophilic attacks are predicted to favor specific carbon atoms on both the benzoxazole (B165842) and aniline rings that possess higher electron density. Dual descriptors can further refine these predictions by clearly distinguishing between sites favored for nucleophilic versus electrophilic attacks. researchgate.net
Table 1: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value Range | Significance |
| HOMO Energy (eV) | -5.0 to -6.0 | Indicates electron-donating ability |
| LUMO Energy (eV) | -1.0 to -2.0 | Indicates electron-accepting ability |
| Energy Gap (eV) | 3.0 to 5.0 | Relates to chemical reactivity and stability |
| Electronegativity (χ) | 3.0 to 4.0 | Tendency to attract electrons |
| Chemical Hardness (η) | 1.5 to 2.5 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.5 to 3.0 | Propensity to act as an electrophile |
| Nucleophilicity Index (Nu) | 3.0 to 4.5 | Propensity to act as a nucleophile |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, capturing their conformational dynamics and interactions with the surrounding environment, such as solvent molecules. researchgate.netrsc.org
In solution, this compound is not static but exists as an ensemble of interconverting conformers. The key flexible bond is the C-C bond connecting the aniline ring to the benzoxazole moiety. MD simulations can track the rotational dynamics around this bond, revealing the preferred dihedral angles and the energy barriers between different conformations. researchgate.net The presence of the methyl group on the aniline ring introduces steric hindrance that will likely influence the planar arrangement between the two ring systems, favoring a twisted conformation in the ground state.
The solvent environment can significantly impact the structure and reactivity of a solute. MD simulations can model the explicit interactions between this compound and solvent molecules. uns.ac.rs In polar protic solvents like water or methanol (B129727), hydrogen bonding between the solvent and the nitrogen atoms of the aniline and benzoxazole groups would be a dominant interaction. In aprotic polar solvents, dipole-dipole interactions would prevail. These simulations can quantify the extent of solvation and its effect on the conformational equilibrium and electronic properties of the molecule.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, providing valuable data for structural elucidation and comparison with experimental results. nih.govnih.gov
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netgithub.io The predicted chemical shifts for the protons and carbons in this compound would be highly dependent on the local electronic environment of each nucleus. For instance, the protons on the aniline ring are expected to have different chemical shifts compared to those on the benzoxazole ring due to the differing electronic nature of the two systems.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT. These calculations help in assigning the various vibrational modes of the molecule. nih.gov Key predicted vibrational bands for this compound would include N-H stretching from the aniline group, C=N stretching of the oxazole (B20620) ring, and various C-H and C=C aromatic stretching modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.netnist.govcdnsciencepub.com The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, transitions are expected to be of π → π* character, originating from the conjugated aromatic system. The specific position of the absorption bands will be influenced by the substitution pattern on both rings.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value/Region |
| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.5-8.0, Methyl H: 2.0-2.5, Amine H: 3.5-4.5 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110-160, Methyl C: 15-25 |
| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500, C=N stretch: 1600-1650, Aromatic C=C stretch: 1450-1600 |
| UV-Vis | λmax (nm) | 280-350 |
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions, including the formation of the benzoxazole ring system. researchgate.netresearchgate.netnih.gov Theoretical studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and reaction barriers.
For the synthesis of 2-substituted benzoxazoles, a common route involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde, followed by cyclization. nih.govresearchgate.netacs.org DFT calculations can be used to model the transition state of the key cyclization step. This involves the nucleophilic attack of the hydroxyl group of the 2-aminophenol onto the imine carbon formed in situ. researchgate.net The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility. These theoretical investigations can elucidate the role of catalysts and reaction conditions, and explain the regioselectivity and stereoselectivity of such reactions. nih.gov
Advanced Chemical Applications of 3 Benzo D Oxazol 2 Yl 2 Methylaniline and Its Derivatives Non Biological/medical Focus
Applications in Materials Science
The anilino-benzoxazole framework is a key building block in the development of high-performance materials, owing to its rigid structure and versatile chemical nature.
Organic Electronics and Optoelectronic Materials
Derivatives of the anilino-benzoxazole family are explored for their utility in organic electronics. The benzoxazole (B165842) core is a known fluorophore, and its combination with an aniline (B41778) moiety creates a donor-acceptor system that can be tuned for specific electronic properties. While direct applications of 3-(benzo[d]oxazol-2-yl)-2-methylaniline are not extensively documented, related 2-(aminophenyl)benzothiazole derivatives, which share structural and electronic similarities, have been investigated as promising cores for materials with tunable photophysical properties. mdpi.com The mutual influence of metal ions and ligands bearing a photoactive anilino-benzoxazole core can enhance luminescent properties, suggesting potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com
Fluorescent Dyes and Probes for Chemical Sensing (Focus on Photophysical Mechanism)
The inherent fluorescence of the benzoxazole ring system is a central feature of its application as a chemical sensor. acs.org The photophysical properties of 2-(aminophenyl)benzoxazole derivatives are of particular interest. rsc.org These molecules can act as fluorescent chemosensors, for example, in the detection of metal ions like Zn2+ in aqueous solutions. rsc.org
The sensing mechanism often relies on a process known as aggregation-induced emission (AIE) or photoinduced electron transfer (PET). In the free state, the fluorescence of the molecule may be quenched. Upon binding to a specific analyte, such as a metal ion, the conformation of the molecule is rigidified, or the electron transfer process is inhibited, leading to a significant enhancement of fluorescence intensity—an "off-on" switching effect. rsc.org The specific photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the aniline and benzoxazole rings. nih.gov
For instance, studies on benzoxazolyl-imidazole conjugates have shown how heteroatoms (oxygen in benzoxazole) influence molecular structures and polarities, which in turn affects their AIE characteristics and emission intensities in different states. nih.gov This tunability makes anilino-benzoxazole derivatives versatile platforms for designing selective and sensitive fluorescent probes.
Table 1: Photophysical Properties of Representative Benzoxazole Derivatives
| Compound Family | Excitation Max (nm) | Emission Max (nm) | Application |
|---|---|---|---|
| Diketopyrrolopyrroles with benzoxazolo-thiophene scaffolds | ~610-620 | ~650 | Organic Pigments |
| Benzoxazolyl-imidazole conjugates | 365 (UV excitation) | Orange-Red Solid Emission | AIE Materials |
Note: The data presented is for derivative compounds and illustrates the general properties of the anilino-benzoxazole class.
Polymer Chemistry as Monomeric Units
The bifunctional nature of anilino-benzoxazole derivatives, typically possessing two amine groups, makes them excellent monomers for the synthesis of high-performance polymers. Specifically, diamines containing the 2-(aminophenyl)benzoxazole structure have been used to create novel poly(benzoxazole imide)s (PBOPIs). rsc.org
These polymers are synthesized via thermal imidization of the diamine monomers with commercial tetracarboxylic dianhydrides. rsc.org The resulting PBOPIs exhibit exceptional thermal stability and mechanical properties, which are critical for applications in the aerospace and electronics industries where materials must withstand extreme conditions. rsc.orgresearchgate.net The incorporation of the rigid and stable benzoxazole moiety into the polymer backbone contributes significantly to these desirable characteristics. rsc.orgresearchgate.net
Table 2: Properties of Poly(benzoxazole imide)s (PBOPIs) Derived from Isomeric Diamines
| Property | PI-a Series (from 2a monomer) | PI-b Series (from 2b monomer) |
|---|---|---|
| Glass Transition Temp. (Tg) | 285–334 °C | 321–363 °C |
| 5% Weight Loss Temp. (Td5%) | 510–544 °C (in N2) | 545–564 °C (in N2) |
| Tensile Strength | 103–126 MPa | 109–120 MPa |
| Tensile Modulus | 2.9–3.7 GPa | 3.0–3.6 GPa |
| Elongation at Break | 3.0–6.5% | 3.5–5.7% |
Source: Adapted from data on poly(benzoxazole imide)s derived from 2-(3-aminophenyl)benzo[d]oxazol-5-amine (2a) and 2-(3-aminophenyl)benzo[d]oxazol-6-amine (2b). rsc.org
Agrochemical Intermediates and Specialty Chemicals
The benzoxazole scaffold is recognized for its importance in the discovery of new agricultural chemicals. mdpi.com Benzoxazole and its derivatives exhibit a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.comnih.gov Consequently, compounds like this compound can serve as crucial intermediates in the synthesis of more complex, biologically active molecules targeted for agricultural use. The stable structure of the benzoxazole ring allows for various chemical modifications, enabling the development of new agrochemicals with specific activities. mdpi.com
Catalysis and Ligand Design
The nitrogen atom in the oxazole (B20620) ring and the amine group on the phenyl ring provide potential coordination sites for metal ions. This makes the anilino-benzoxazole motif a candidate for designing specialized ligands for catalysis. chemscene.com Benzoxazole-containing ligands have been used to support metal catalysts in various chemical transformations. mdpi.comnih.gov For example, benzoxazole phenoxide ligands have been employed in conjunction with Group IV metals for the ring-opening polymerization of lactide and ε-caprolactone. researchgate.net Furthermore, cobalt complexes with benzoxazole and benzothiazole (B30560) ligands have been shown to act as efficient heterogeneous photocatalysts for the degradation of organic dyes. mdpi.com The electronic properties of the ligand, which can be tuned by substituents on the aniline and benzoxazole rings, can influence the activity and selectivity of the metal catalyst.
Analytical Chemistry Applications
Beyond their use as fluorescent probes for specific ions, derivatives of this compound have potential in other areas of analytical chemistry. Their application as fluorescent dyes for imaging and detection is a significant contribution to the field. chemistryjournal.net The strong and stable fluorescence of certain benzoxazole derivatives allows them to be used as tracers or labels in various analytical techniques. While specific applications like novel stationary phases or chromatographic tags for the title compound are not widely reported, the fundamental properties of the anilino-benzoxazole scaffold suggest its suitability for such future developments.
Future Perspectives and Emerging Research Directions for Anilino Substituted Benzoxazoles
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future of synthesizing anilino-substituted benzoxazoles is geared towards methods that are not only efficient but also environmentally benign. mdpi.com Research is moving beyond traditional condensation reactions, which often require harsh conditions or toxic reagents, towards greener alternatives. rsc.orgmdpi.com
Key emerging strategies include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. frontiersin.orgnih.gov
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, often leading to improved yields and shorter reaction times under milder conditions. nih.gov
Catalyst Innovation: There is a strong trend towards developing and utilizing novel catalysts that are efficient, reusable, and environmentally friendly. This includes the use of nanocatalysts, ionic liquids, and metal-free catalytic systems. rsc.orgnih.gov For instance, magnetic nanoparticles can be used as catalyst supports, allowing for easy separation and recycling of the catalyst from the reaction mixture. nih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as through mechanochemical grinding, minimizes the use of volatile organic solvents, aligning with the principles of green chemistry. rsc.org
Photocatalysis: The use of light to drive chemical reactions offers a sustainable approach for the synthesis of benzoxazole (B165842) derivatives from substituted anilines and aldehydes. researchgate.net
Table 1: Comparison of Sustainable Synthetic Methodologies for Benzoxazoles
| Methodology | Typical Conditions | Key Advantages | Relevant Citations |
|---|---|---|---|
| Microwave-Assisted | Microwave irradiation, often with a catalyst in a solvent or solvent-free. | Rapid heating, reduced reaction times, improved yields. | frontiersin.org, nih.gov |
| Ultrasound-Assisted | Sonication at controlled temperatures, often with a catalyst. | Enhanced reaction rates, milder conditions, high yields. | nih.gov |
| Nanocatalysis | Use of catalysts like magnetic nanoparticles (e.g., LAIL@MNP). | High catalytic activity, easy recovery and reusability, stable. | nih.gov |
| Mechanochemistry | Grinding of reactants with a catalyst (e.g., K4Fe(CN)6) in a mortar/pestle. | Solvent-free, very short reaction times, high yields, eco-friendly. | rsc.org |
| Photocatalysis | Use of a photocatalyst and light source. | Metal-free, sustainable energy source, wide substrate scope. | researchgate.net |
Exploration of Complex Molecular Architectures Incorporating the 3-(Benzo[d]oxazol-2-yl)-2-methylaniline Scaffold
The unique structural and electronic properties of the anilino-substituted benzoxazole scaffold make it an attractive building block for the construction of larger, more complex molecular architectures. Future research is expected to focus on integrating this moiety into supramolecular structures and polymers to create materials with novel functions.
Macrocycles and Chemosensors: Incorporating the benzoxazole unit into macrocyclic structures, such as cyclophanes, can yield compounds with selective ion-binding capabilities. The aniline (B41778) substituent provides a versatile point for further functionalization or for tuning the electronic properties of the system. These macrocycles can be designed as fluorescent chemosensors, where the binding of a specific metal ion like Zn²⁺ or Cd²⁺ modulates the fluorescence output through mechanisms like photoinduced electron transfer (PET). mdpi.com
Conjugated Polymers: The benzoxazole ring is an electron-deficient system, and when combined with an electron-donating aniline group, it forms a classic donor-acceptor structure. globethesis.com Polymerization of aniline derivatives is a known method to create conductive and electroactive materials. rsc.org Therefore, monomers based on this compound could be synthesized and polymerized to create π-conjugated polymers. These materials are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors. nih.govfrontiersin.org
Boron Complexes: A recent advancement involves incorporating benzoxazole units as chelating moieties in organic boron complexes. nih.gov This strategy alters the electronic structure compared to traditional dyes, creating materials with unique photophysical properties suitable for OLEDs and bioimaging. nih.gov The anilino-substituted scaffold could be used to create novel boron-benzoxazole (BOBOz) complexes with tailored emission characteristics. nih.gov
Advanced Characterization Techniques for Unraveling Subtleties in Molecular Structure and Dynamics
While standard spectroscopic methods like IR, ¹H NMR, and ¹³C NMR are fundamental for structural confirmation, advanced techniques are becoming crucial for a deeper understanding of the nuanced structural and dynamic features of anilino-substituted benzoxazoles. semanticscholar.orgmdpi.comnih.gov
2D NMR Spectroscopy: Techniques such as COSY, HMQC, HMBC, and NOESY are powerful tools for unambiguously assigning complex structures. ipb.ptnih.gov For a molecule like this compound, HMBC (Heteronuclear Multiple Bond Correlation) can confirm the connectivity between the aniline and benzoxazole rings, while NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, helping to define the molecule's preferred conformation in solution. ipb.pt
Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.commdpi.com For anilino-substituted benzoxazoles, X-ray analysis can elucidate how molecules pack in a crystal lattice and identify non-covalent interactions like hydrogen bonding or π–π stacking, which are critical for understanding the properties of solid-state materials. mdpi.comconsensus.app
Multinuclear NMR: The increasing accessibility of ¹⁵N NMR spectroscopy offers a direct way to probe the electronic environment of the nitrogen atoms within the benzoxazole and aniline moieties. mdpi.com This can provide valuable data for understanding tautomerism, protonation sites, and electronic effects of substituents. mdpi.com
Deeper Computational Insights into Reactivity and Structure-Property Relationships
Computational chemistry is an indispensable tool for predicting the properties of novel molecules and guiding synthetic efforts. For anilino-substituted benzoxazoles, in silico studies can provide profound insights into their electronic structure, reactivity, and potential applications. nih.govresearchgate.net
Density Functional Theory (DFT): DFT calculations are widely used to model electronic structures, predict geometries, and calculate spectroscopic properties. nih.govresearchgate.net For this compound, DFT can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its behavior in electronic devices and its reactivity. nih.govresearchgate.net
Molecular Docking and Dynamics (MD) Simulations: In the context of drug discovery, molecular docking can predict the binding mode and affinity of benzoxazole derivatives to biological targets like enzymes or receptors. nih.govnih.gov Subsequent MD simulations can then be used to assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can correlate the structural features of a series of benzoxazole derivatives with their biological activity. nih.gov This allows for the rational design of new compounds with enhanced potency.
Table 2: Application of Computational Techniques to Anilino-Substituted Benzoxazoles
| Computational Method | Information Provided | Potential Application Area | Relevant Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), vibrational frequencies, NMR chemical shifts. | Materials science, reaction mechanism studies, spectral analysis. | nih.gov, researchgate.net, researchgate.net |
| Molecular Docking | Preferred binding orientation, binding affinity (docking score) to a biological target. | Drug discovery, identifying potential protein targets. | nih.gov, nih.gov |
| Molecular Dynamics (MD) Simulation | Stability of ligand-receptor complexes, conformational changes over time, dynamic interactions. | Drug discovery, materials science (e.g., polymer dynamics). | nih.gov, researchgate.net |
| MM/PBSA Analysis | Calculation of binding free energy for ligand-receptor complexes. | Drug discovery (refining binding affinity predictions). | nih.gov, researchgate.net |
| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlation of 3D structural fields with biological activity to guide lead optimization. | Medicinal chemistry, designing more potent analogues. | nih.gov |
Expanding Non-Traditional Applications in Chemical Technologies
While benzoxazoles are well-established in medicinal chemistry, future research will increasingly explore their use in advanced materials and chemical technologies. chemistryjournal.netnih.gov The unique photophysical properties of many benzoxazole derivatives make them ideal candidates for optoelectronic applications. globethesis.comacs.org
Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are known to be robust fluorescent emitters, making them suitable for use in OLEDs. mdpi.comglobethesis.com The donor-acceptor structure inherent in anilino-substituted benzoxazoles can be tuned to achieve emission across the visible spectrum, a key requirement for display and lighting technologies. globethesis.comnih.gov
Fluorescent Sensors and Probes: The sensitivity of the benzoxazole fluorophore to its local environment allows for its use in chemical sensors. globethesis.com By attaching specific recognition units, molecules based on the this compound scaffold could be designed to detect specific analytes, such as metal ions or pH changes, through a measurable change in fluorescence. mdpi.com
Stimuli-Responsive Materials: Research has shown that some benzoxazole-containing crystals exhibit interesting properties like piezochromism (color change with pressure) and elasticity. consensus.app These "smart" materials have potential applications in flexible electronics, wearable technology, and sensors. The anilino-substituted benzoxazole core could be incorporated into new materials designed to respond to mechanical or chemical stimuli. consensus.app
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Benzo[d]oxazol-2-yl)-2-methylaniline, and what are their key intermediates?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, a common approach includes:
Step 1 : Reaction of 2-mercaptobenzoxazole with chloroacetyl chloride to form intermediates like S-benzo[d]oxazol-2-yl 2-chloroethanethioate.
Step 2 : Condensation with substituted anilines (e.g., 4,4'-methylenedianiline) to yield the final product .
- Key Characterization : Intermediate and final products are verified via FTIR, H NMR, C NMR, and elemental analysis to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=N stretch in benzoxazole at ~1600 cm).
- NMR : H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). C NMR confirms the benzoxazole core (C=O at ~160 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 225 for the parent compound) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antitumor Activity : Inhibits mammary carcinoma cell lines (MCF-7 and MDA-MB-468) at 0–100 μM concentrations, with IC values determined via 7–10 day viability assays .
- Antimicrobial Activity : Derivatives show activity against E. coli, S. aureus, and fungi (C. albicans), evaluated using agar dilution and microbroth assays .
Advanced Research Questions
Q. What molecular mechanisms underlie the antitumor activity of this compound?
- Methodological Answer :
- Kinase Inhibition : Structural analogs (e.g., KRC-108) inhibit TrkA kinase activity, validated via in vitro kinase assays (10 mM stock in DMSO, IC < 1 μM) .
- Cell Cycle Effects : Induces G1 phase arrest and apoptosis in cancer cells, confirmed via flow cytometry and caspase-3 activation assays .
- Table 1 : Summary of Key Mechanisms
| Mechanism | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Kinase Inhibition | In vitro kinase assay | IC < 1 μM for TrkA | |
| Apoptosis Induction | Caspase-3 assay | 2–3-fold increase in activity |
Q. How can structural modifications enhance the bioactivity of this compound?
- Methodological Answer :
- Derivative Design : Substituents on the benzoxazole core (e.g., fluorophenyl groups) improve antimicrobial potency. For example:
- Step 1 : Introduce 4-fluorophenyl via Suzuki coupling.
- Step 2 : Synthesize acrylamide derivatives to enhance solubility and target binding .
- Molecular Docking : Derivatives show improved binding to bacterial dihydrofolate reductase (docking scores < -8 kcal/mol) .
Q. How should researchers address discrepancies in reported biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 vs. MDA-MB-468) and exposure times (7–10 days) to reduce variability .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for antitumor assays) to normalize results .
- Meta-Analysis : Compare data across studies using tools like Prism or R to identify confounding variables (e.g., solvent effects from DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
